
腺苷 2'-磷酸 5'-硫酸酯,四锂盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of adenosine, a nucleoside that is a fundamental building block of nucleic acids. This compound is particularly important in the field of biochemistry and molecular biology due to its involvement in sulfate metabolism and its role as a sulfate donor in various enzymatic reactions.
科学研究应用
Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is crucial in studying sulfate metabolism and enzymatic sulfate transfer reactions.
Medicine: It is used in research related to metabolic disorders and as a potential therapeutic agent.
Industry: The compound is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.
作用机制
Target of Action
Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt, also known as PAPS, is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3′ position and has a sulfate group attached to the 5′ phosphate . It primarily targets sulfotransferases (STs) , and it is also known to interact with bifunctional 3’-phosphoadenosine 5’-phosphosulfate synthase 1 and ATP sulfurylase (Sulfate adenylyltransferase) .
Mode of Action
PAPS acts as a sulfate donor and serves as a substrate for sulfotransferases (STs) . It is produced by the action of ATP sulfurylase on sulfate ions after sulfate uptake . In this process, PAPS donates a sulfate group to the acceptor molecule during the sulfotransferase-catalyzed reaction, resulting in the transfer of the sulfate group to the target molecule .
Biochemical Pathways
PAPS is an integral part of sulfation pathways . It is synthesized by organisms via the phosphorylation of adenosine 5′-phosphosulfate (APS), an intermediary metabolite . In humans, such reaction is performed by bifunctional 3′-phosphoadenosine 5′-phosphosulfate synthases (PAPSS1 and PAPSS2) using ATP as the phosphate donor . The sulfation process facilitated by PAPS is crucial for the metabolism of many hormones, neurotransmitters, drugs, and xenobiotic compounds.
Pharmacokinetics
It is known that paps is endogenously synthesized in the cytoplasm and nucleus in animal cells, and in the cytoplasm and plastids of plant cells . This suggests that PAPS is likely to be well-distributed within cells where it is synthesized.
Result of Action
The primary result of PAPS action is the sulfation of target molecules . This biochemical modification can significantly alter the function, activity, and stability of the target molecules. For instance, sulfation can enhance or reduce the activity of hormones and neurotransmitters, or it can facilitate the detoxification and excretion of drugs and xenobiotic compounds .
Action Environment
The action of PAPS is influenced by various environmental factors. For instance, the availability of sulfate ions and ATP can affect the synthesis of PAPS . Additionally, the activity of sulfotransferases, which utilize PAPS as a substrate, can be influenced by various factors such as pH, temperature, and the presence of cofactors or inhibitors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt typically involves the phosphorylation of adenosine derivatives. One common method includes the reaction of adenosine with phosphoric acid and sulfuric acid under controlled conditions to form the desired compound. The reaction is usually carried out in an aqueous medium at a specific pH and temperature to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt is often scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The process may involve the use of high-purity reagents and advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorylated adenosine derivatives, while substitution reactions can produce a range of modified nucleosides.
相似化合物的比较
Similar Compounds
Adenosine 5’-phosphosulfate: Another sulfate donor involved in similar biochemical processes.
Adenosine 3’-phosphate 5’-phosphosulfate: Used as a universal sulfonate donor in vivo.
Adenosine 2’,5’-diphosphate: A competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel.
Uniqueness
Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt is unique due to its specific structure and its role in sulfate metabolism. Its tetra lithium salt form enhances its solubility and stability, making it particularly useful in various biochemical and industrial applications.
属性
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxysulfonyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O13P2S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22;;;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIJNPMPIUNGDA-KWIZKVQNSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Li4N5O13P2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
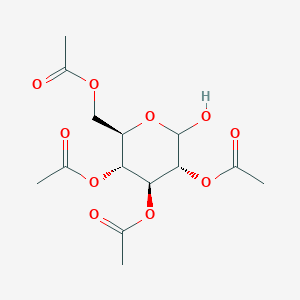
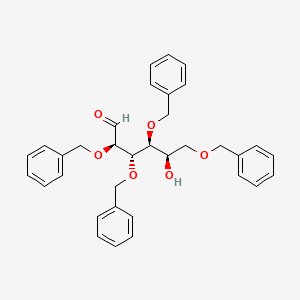
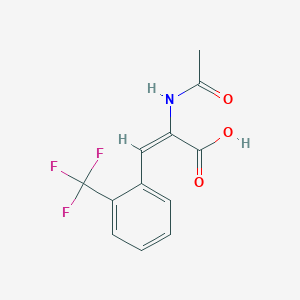


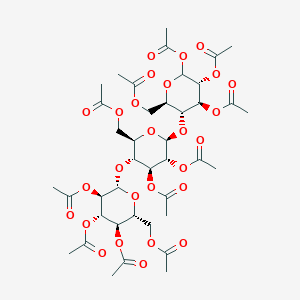


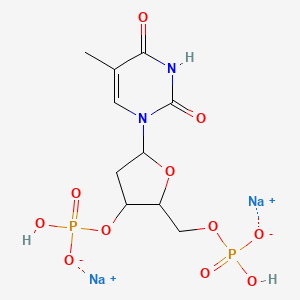
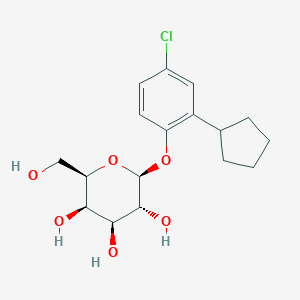


![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)
![4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139671.png)
